Cas no 70072-67-2 (3,6-diazabicyclo3.2.1octane)

3,6-Diazabicyclo[3.2.1]octane is a bicyclic amine compound featuring a rigid molecular scaffold with two nitrogen atoms positioned at the 3- and 6-positions. Its unique structure imparts high stability and steric specificity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s bicyclic framework enhances conformational rigidity, which is advantageous for designing ligands with precise binding properties in medicinal chemistry. Additionally, its dual nitrogen sites allow for versatile functionalization, enabling applications in catalysis and material science. The compound’s well-defined geometry and reactivity profile contribute to its utility in constructing complex heterocyclic systems, offering researchers a reliable building block for targeted molecular design.
3,6-diazabicyclo3.2.1octane structure
3,6-diazabicyclo3.2.1octane structure
Product name:3,6-diazabicyclo3.2.1octane
CAS No:70072-67-2
MF:C6H12N2
MW:112.172881126404
MDL:MFCD28654009
CID:5248942
PubChem ID:22121937

3,6-diazabicyclo3.2.1octane Chemical and Physical Properties

Names and Identifiers

    • 3,6-Diazabicyclo[3.2.1]octane
    • 3,6-diazabicyclo3.2.1octane
    • MDL: MFCD28654009
    • Inchi: 1S/C6H12N2/c1-5-2-7-4-6(1)8-3-5/h5-8H,1-4H2
    • InChI Key: ISGOOAZVDIZEMN-UHFFFAOYSA-N
    • SMILES: C12CC(NC1)CNC2

3,6-diazabicyclo3.2.1octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-265921-0.5g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
0.5g
$1344.0 2025-03-20
Enamine
EN300-265921-0.25g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
0.25g
$1288.0 2025-03-20
Enamine
EN300-265921-1g
3,6-diazabicyclo[3.2.1]octane
70072-67-2
1g
$1400.0 2023-09-13
Enamine
EN300-265921-10.0g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
10.0g
$6020.0 2025-03-20
Enamine
EN300-265921-1.0g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
1.0g
$1400.0 2025-03-20
Enamine
EN300-265921-10g
3,6-diazabicyclo[3.2.1]octane
70072-67-2
10g
$6020.0 2023-09-13
Enamine
EN300-265921-5g
3,6-diazabicyclo[3.2.1]octane
70072-67-2
5g
$4060.0 2023-09-13
Enamine
EN300-265921-5.0g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
5.0g
$4060.0 2025-03-20
Enamine
EN300-265921-0.1g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
0.1g
$1232.0 2025-03-20
Enamine
EN300-265921-2.5g
3,6-diazabicyclo[3.2.1]octane
70072-67-2 95.0%
2.5g
$2745.0 2025-03-20

Additional information on 3,6-diazabicyclo3.2.1octane

Recent Advances in the Application of 3,6-Diazabicyclo[3.2.1]octane (CAS: 70072-67-2) in Chemical Biology and Pharmaceutical Research

3,6-Diazabicyclo[3.2.1]octane (CAS: 70072-67-2) is a bicyclic amine compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer. This research brief synthesizes the latest findings on the synthesis, biological activity, and pharmacological applications of this compound.

One of the key advancements in the field involves the optimization of synthetic routes for 3,6-diazabicyclo[3.2.1]octane derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, scalable synthesis method that improves yield and purity, facilitating its use in high-throughput screening. The study highlighted the compound's role as a scaffold for designing selective inhibitors of enzymes such as monoamine oxidases (MAOs) and phosphodiesterases (PDEs), which are critical targets in neurodegenerative and cardiovascular diseases.

In the realm of infectious disease research, 3,6-diazabicyclo[3.2.1]octane derivatives have shown promise as antimicrobial agents. A recent Nature Communications article reported the compound's efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings suggest potential for developing new classes of antibiotics to address the growing threat of antimicrobial resistance.

Cancer research has also benefited from investigations into 3,6-diazabicyclo[3.2.1]octane-based compounds. A 2024 preclinical study in Cancer Research identified a derivative that selectively inhibits the PI3K/AKT/mTOR pathway, a crucial signaling cascade in tumor growth and metastasis. The compound demonstrated potent antitumor activity in xenograft models of breast and lung cancer, with favorable pharmacokinetic properties and minimal toxicity. These results underscore its potential as a lead compound for oncology drug development.

Beyond its direct therapeutic applications, 3,6-diazabicyclo[3.2.1]octane has emerged as a valuable tool in chemical biology. Its rigid bicyclic structure makes it an ideal candidate for studying protein-ligand interactions and designing molecular probes. Recent work published in Angewandte Chemie utilized the compound to develop fluorescent tags for live-cell imaging, enabling real-time visualization of intracellular processes. This innovation opens new avenues for understanding cellular mechanisms and drug-target engagement.

Despite these promising developments, challenges remain in the clinical translation of 3,6-diazabicyclo[3.2.1]octane-based therapeutics. Issues such as metabolic stability, blood-brain barrier penetration, and off-target effects require further optimization. Ongoing research is addressing these limitations through structure-activity relationship (SAR) studies and computational modeling approaches. The integration of artificial intelligence in drug design is expected to accelerate the discovery of optimized derivatives with enhanced pharmacological profiles.

In conclusion, 3,6-diazabicyclo[3.2.1]octane (CAS: 70072-67-2) represents a versatile scaffold with broad applications in drug discovery and chemical biology. Recent advances in synthesis methodology, biological evaluation, and mechanistic understanding have positioned this compound as a valuable asset in addressing unmet medical needs. Continued research efforts are likely to yield novel therapeutics and research tools based on this promising structural motif, contributing to advancements in multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.